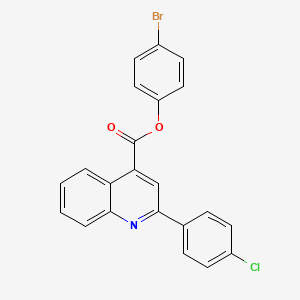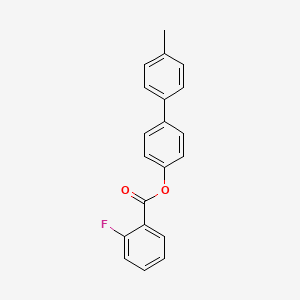
4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate: is a chemical compound with the following structural formula:
C24H14BrClNO2
This compound bears three functional groups: a bromophenyl group, a chlorophenyl group, and a quinoline-4-carboxylate moiety. These groups play a crucial role in its properties and applications .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using palladium as a catalyst. In this process, transmetalation occurs with boron reagents, leading to the formation of the desired bond. Boron reagents, such as organotrifluoroborates, have been tailored for specific coupling conditions .
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions and choice of reagents play a crucial role in achieving high yields.
Chemical Reactions Analysis
Reactions: 4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Chlorination: Chlorine gas or other chlorinating agents can introduce chlorine atoms.
Quinoline Carboxylation: Carboxylation reactions typically involve carbon dioxide and appropriate catalysts.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Research into its potential therapeutic effects.
Industry: Its unique structure may lead to novel materials or functional compounds.
Mechanism of Action
The exact mechanism by which 4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate exerts its effects depends on its specific applications. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related quinoline derivatives and highlight the uniqueness of this compound.
Properties
Molecular Formula |
C22H13BrClNO2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H13BrClNO2/c23-15-7-11-17(12-8-15)27-22(26)19-13-21(14-5-9-16(24)10-6-14)25-20-4-2-1-3-18(19)20/h1-13H |
InChI Key |
YHHRQOQQPDLGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
methanone](/img/structure/B10884064.png)

![2-(4-chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10884079.png)

![2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol](/img/structure/B10884088.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)

![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)
